N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}thiophene-2-carboxamide
Overview
Description
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a bromonaphthalene moiety, and a chlorophenyl group, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction often uses palladium catalysts and boron reagents to form carbon-carbon bonds between the aryl halide and the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may be investigated for its potential therapeutic properties, including antiviral and antifungal activities
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}thiophene-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: This compound shares the bromonaphthalene moiety and has been studied for its antifungal properties.
1-(4-bromonaphthalen-1-yl)ethanone: This compound also contains the bromonaphthalene group and is used in various chemical syntheses.
Uniqueness
N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a bromonaphthalene moiety, and a chlorophenyl group
Properties
IUPAC Name |
N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClNO2S/c22-20-15-5-2-1-4-13(15)7-9-18(20)26-17-10-8-14(12-16(17)23)24-21(25)19-6-3-11-27-19/h1-12H,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITLDGWCIFLFQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OC3=C(C=C(C=C3)NC(=O)C4=CC=CS4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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